(4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
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Overview
Description
(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the condensation of a chiral amino alcohol with a benzoyl chloride derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester
Uniqueness
(2R,4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyloxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and oxazolidinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4S)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17?,19-/m0/s1 |
InChI Key |
DYWWDZQRZYAPHQ-NNBQYGFHSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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